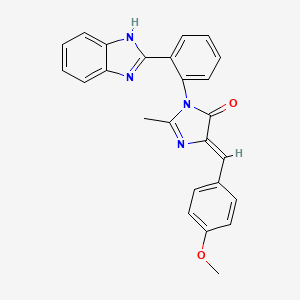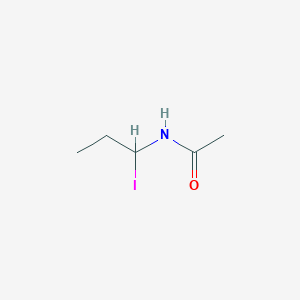
Acetamide, N-(1-iodopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Iodopropyl)acetamide is an organic compound with the molecular formula C5H10INO. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a 1-iodopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Iodopropyl)acetamide typically involves the reaction of acetamide with 1-iodopropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N-(1-Iodopropyl)acetamide may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Iodopropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the 1-iodopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding amides with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce an oxidized amide .
Wissenschaftliche Forschungsanwendungen
N-(1-Iodopropyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-Iodopropyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the 1-iodopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and processes, depending on the specific target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Bromopropyl)acetamide: Similar in structure but with a bromine atom instead of iodine.
N-(1-Chloropropyl)acetamide: Similar in structure but with a chlorine atom instead of iodine.
N-(1-Fluoropropyl)acetamide: Similar in structure but with a fluorine atom instead of iodine.
Uniqueness
N-(1-Iodopropyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions, which can be advantageous in certain synthetic applications .
Eigenschaften
CAS-Nummer |
62123-44-8 |
|---|---|
Molekularformel |
C5H10INO |
Molekulargewicht |
227.04 g/mol |
IUPAC-Name |
N-(1-iodopropyl)acetamide |
InChI |
InChI=1S/C5H10INO/c1-3-5(6)7-4(2)8/h5H,3H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
FNXQTVOOBAIREQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(NC(=O)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


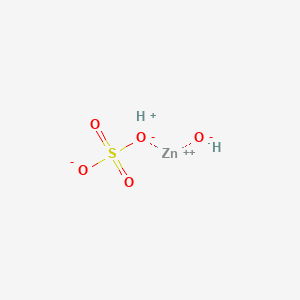
![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)

![N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12937408.png)



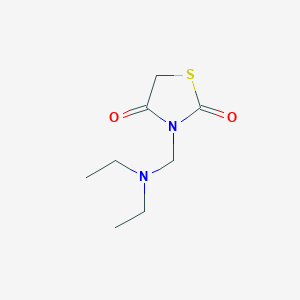
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
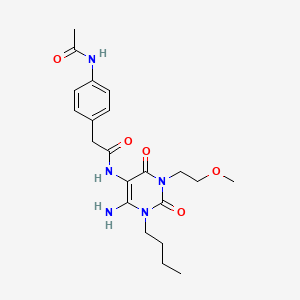
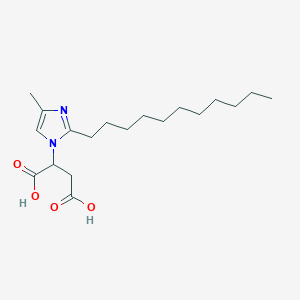
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)
